

3,5-Dimethylbenzenesulfonyl chloride melting point and boiling point

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dimethylbenzenesulfonyl chloride

Cat. No.: B1301094

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **3,5-Dimethylbenzenesulfonyl Chloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of **3,5-Dimethylbenzenesulfonyl chloride** (CAS No: 2905-27-3), a key intermediate in organic synthesis. The document outlines its physical properties, detailed experimental protocols for their determination, and visual workflows to ensure accurate and reproducible measurements in a laboratory setting.

Physicochemical Data

The melting and boiling points of **3,5-Dimethylbenzenesulfonyl chloride** are critical parameters for its handling, purification, and use in synthetic reactions. The following table summarizes the available data for this compound.

Property	Value	Conditions
Melting Point	92-94 °C	
	87.0-97.0 °C[1]	
	90-94 °C[2][3]	
Boiling Point	302.3 °C	at 760 mmHg
	89-90 °C[2]	at 0.2 Torr

Note: The significant variation in the observed boiling point is due to the different pressures at which the measurements were taken. It is crucial to record the atmospheric or system pressure when determining a boiling point.

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to chemical analysis and quality control. The following are standard laboratory protocols for these measurements.

Melting Point Determination (Capillary Method)

This method is the standard technique for determining the melting point of a solid crystalline substance.[1][2]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Glass capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: Ensure the **3,5-Dimethylbenzenesulfonyl chloride** sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a

mortar and pestle.[2]

- Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[4] The packed sample height should be approximately 2-3 mm.
- Initial Rapid Determination (Optional but Recommended): Place the loaded capillary into the melting point apparatus. Heat the sample rapidly to get an approximate melting range. This helps in setting the parameters for a more accurate measurement.[5]
- Accurate Determination:
 - Allow the apparatus to cool to at least 10-15 °C below the approximate melting point.
 - Insert a new capillary tube with the sample.
 - Set the heating rate to a slow and steady pace, typically 1-2 °C per minute, as the expected melting point is approached.[4][5]
 - Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).
 - Continue heating slowly and record the temperature at which the last solid crystal melts completely (the end of the melting range).
- Repeatability: For high accuracy, perform the determination in triplicate and average the results.[1]

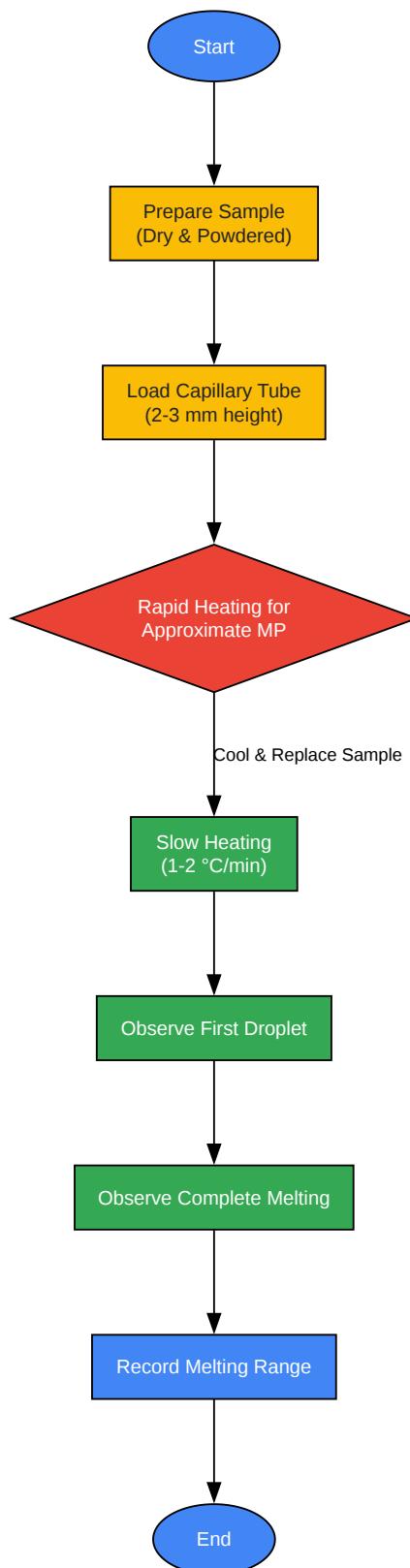
Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a liquid, especially with small sample volumes.[6]

Apparatus:

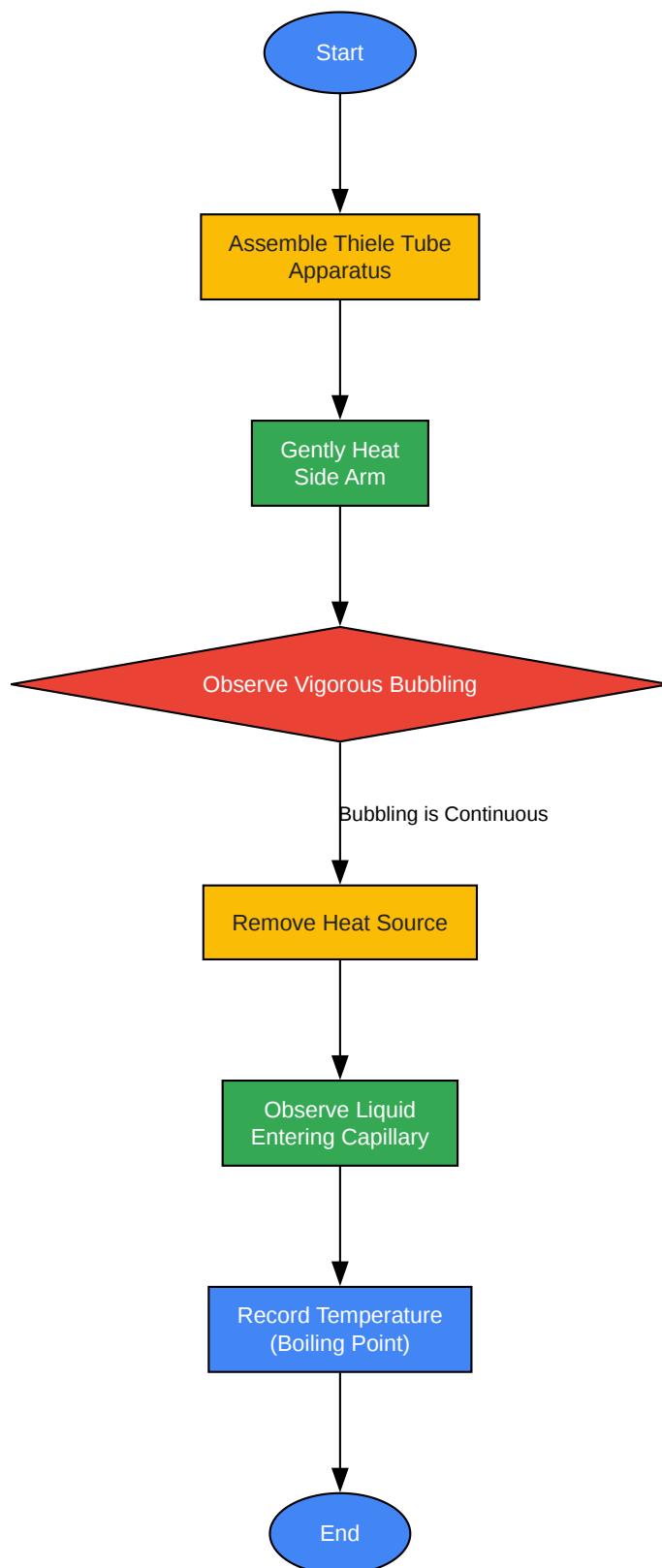
- Thiele tube

- Thermometer
- Small test tube (e.g., Durham tube)
- Capillary tube (sealed at one end)
- Heat-resistant oil (e.g., mineral oil or silicone oil)
- Heat source (e.g., Bunsen burner or heating mantle)
- Rubber band or wire for attachment


Procedure:

- Sample Preparation: Add a few drops of **3,5-Dimethylbenzenesulfonyl chloride** (in its liquid state, if melted) into the small test tube.
- Capillary Insertion: Place the capillary tube into the small test tube with its open end downwards.
- Assembly: Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Thiele Tube Setup: Clamp the Thiele tube and insert the thermometer assembly, ensuring the oil level is above the side arm to allow for proper convection. The sample should be fully submerged in the oil.
- Heating: Gently heat the side arm of the Thiele tube. The shape of the tube promotes the circulation of the oil, ensuring uniform heating.^[6]
- Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a continuous and vigorous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.
- Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid is just beginning to be drawn back into the capillary tube.^[6]

- Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, a correction may be necessary for a standardized boiling point.


Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. thinksrs.com [thinksrs.com]
- 2. westlab.com [westlab.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [3,5-Dimethylbenzenesulfonyl chloride melting point and boiling point]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1301094#3-5-dimethylbenzenesulfonyl-chloride-melting-point-and-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com